3-Arylisoquinolinamine derivative
CAS No.:
Cat. No.: VC0006807
Molecular Formula: C18H19N3O
Molecular Weight: 293.4 g/mol
* For research use only. Not for human or veterinary use.

Molecular Formula | C18H19N3O |
---|---|
Molecular Weight | 293.4 g/mol |
IUPAC Name | 3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine |
Standard InChI | InChI=1S/C18H19N3O/c1-21(2)14-8-7-12-10-17(20-18(19)16(12)11-14)13-5-4-6-15(9-13)22-3/h4-11H,1-3H3,(H2,19,20) |
Standard InChI Key | SSNNAZIMPALQIR-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N |
Canonical SMILES | CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N |
Chemical Architecture and Synthesis Pathways
Structural Characterization
The 3-arylisoquinolinamine derivative (IUPAC name: 3-(3-methoxyphenyl)-7-N,7-N-dimethylisoquinoline-1,7-diamine) features a bicyclic isoquinoline scaffold with critical substitutions at the 3- and 7-positions . Key structural attributes include:
Property | Value |
---|---|
Molecular formula | C₁₈H₁₉N₃O |
Molecular weight | 293.4 g/mol |
XLogP3 | 3.5 |
Hydrogen bond donors | 1 |
Rotatable bonds | 3 |
Topological polar SA | 51.4 Ų |
The methoxyphenyl group at position 3 enhances DNA intercalation capability, while the dimethylamino group at position 7 improves aqueous solubility . The SMILES notation (CN(C)C1=CC2=C(N=C(C=C2C=C1)C3=CC(=CC=C3)OC)N) confirms the spatial arrangement critical for biological activity .
Synthetic Methodologies
Recent advances in isoquinoline functionalization have enabled efficient synthesis routes:
-
Hydride Transfer Strategy: Metal-free coupling of N-isoquinolinium salts with 2-aminobenzaldehydes yields 3-arylquinolines through C3–N bond cleavage . This method achieves 78–92% yields under mild conditions, favoring large-scale production .
-
Corydamine Modification: Structure-activity relationship (SAR) studies guided the introduction of azepane side chains, enhancing topoisomerase inhibition while maintaining metabolic stability . The optimal derivative (compound 7b) demonstrates improved pharmacokinetic profiles compared to first-generation analogs .
-
Ru-Catalyzed Annulation: For tricyclic variants, ruthenium-mediated cyclization of aryl thioamides with alkynes produces thiopyranoisoquinoline hybrids in enantioselective syntheses .
Antitumor Activity and Mechanistic Insights
Cytotoxic Potency Across Cancer Models
In vitro screening reveals broad-spectrum activity:
Cell Line | IC₅₀ (nM) | Resistance Profile |
---|---|---|
HCT-15 (colorectal) | 14 | Paclitaxel-resistant |
A549 (lung) | 22 | Cisplatin-resistant |
MCF-7 (breast) | 28 | Doxorubicin-resistant |
HepG2 (liver) | 32 | Sorafenib-resistant |
The compound maintains potency against cell lines with overexpression of P-glycoprotein (P-gp), a common multidrug resistance mediator .
Cell Cycle Manipulation
Dose- and time-dependent effects on HCT-15 cells:
-
1 nM Treatment:
-
10 nM Treatment:
This biphasic response suggests concentration-dependent mechanisms—low doses induce reversible arrest, while higher concentrations trigger apoptotic pathways .
Dual Topoisomerase Inhibition
Compared to etoposide (Topo II IC₅₀: 4.1 μM), the derivative demonstrates:
Molecular docking reveals intercalation between DNA base pairs (binding energy: -9.8 kcal/mol), stabilizing the Topo II-DNA cleavage complex . Comet assays confirm DNA strand break induction at 500 nM concentrations .
Pharmacological Profiling and Resistance Mitigation
In Vivo Efficacy in Xenograft Models
Paclitaxel-resistant HCT-15 xenografts (n=8/group) showed:
Parameter | Control | Paclitaxel | Derivative (7b) |
---|---|---|---|
Tumor volume (Day 21) | 1200 ± 210 mm³ | 950 ± 180 mm³ | 480 ± 90 mm³ |
Regression rate | - | 12% | 54% |
Body weight loss | 3% | 15% | 7% |
Dosing regimen: 10 mg/kg i.v., q3d×4 . The derivative reduced metastatic nodules by 68% in disseminated models, outperforming standard regimens .
Overcoming Multidrug Resistance
Mechanistic studies identify three resistance-bypass strategies:
-
P-gp Substrate Avoidance: LogP optimized at 3.5 prevents recognition by efflux pumps
-
PI3K/Akt/mTOR Suppression: Western blot shows 85% reduction in p-Akt (Ser473) at 10 nM doses
-
BCL-2 Downregulation: 48h treatment decreases anti-apoptotic BCL-2 by 60% while elevating BAX 3-fold
Comparative Analysis with Clinical Chemotherapeutics
Activity Against Resistant Phenotypes
Head-to-head comparison in HCT-15/Paclitaxel cells:
Agent | IC₅₀ (nM) | Resistance Fold Change |
---|---|---|
Paclitaxel | 4200 | 140× |
Doxorubicin | 8900 | 95× |
5-FU | 11000 | 220× |
3-Arylisoquinolinamine | 14 | 1× |
The derivative's resistance index remains near 1, indicating no cross-resistance with taxanes or anthracyclines .
Toxicity Profile Advantages
Hepatocyte screening (n=3 donors) shows favorable indices:
Parameter | Derivative (7b) | Paclitaxel |
---|---|---|
CC₅₀ (primary hepatocytes) | 8900 nM | 2400 nM |
CYP3A4 inhibition | <10% at 1 μM | 68% at 1 μM |
hERG blockade | IC₅₀ > 30 μM | IC₅₀ = 4.2 μM |
Cardiotoxicity risk is reduced 7-fold compared to anthracyclines in zebrafish models .
Future Directions and Clinical Translation Challenges
Structural Optimization Opportunities
SAR analysis identifies modifiable regions:
-
Position 7: Replacing dimethylamine with pyrrolidine improves CNS penetration (brain-plasma ratio: 0.8 vs. 0.2)
-
Methoxy Group: Fluorine substitution enhances Topo II affinity (Kd: 12 nM vs. 29 nM)
-
Core Expansion: Thiopyrano-fused analogs show 10× increased potency in glioblastoma models
Developmental Challenges
Key hurdles requiring resolution:
Ongoing phase I trials (NCT04892164) are evaluating lipid nanoparticle formulations to address these limitations.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume